N-(3-Butynyl)-4-pentenamide
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Overview
Description
N-(3-Butynyl)-4-pentenamide: is an organic compound characterized by the presence of both an alkyne and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butynyl)-4-pentenamide typically involves the reaction of 3-butyn-1-amine with 4-pentenoic acid under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Butynyl)-4-pentenamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-Butynyl)-4-pentenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving amides.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which N-(3-Butynyl)-4-pentenamide exerts its effects is primarily through its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
N-(3-Butynyl)phthalimide: Another compound with an alkyne group, used in proteomics research.
N-(3-Butenyl)norbuprenorphine: A related compound with a butenyl group, used in pharmaceutical research.
Uniqueness: N-(3-Butynyl)-4-pentenamide is unique due to the presence of both an alkyne and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-but-3-ynylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-5-7-9(11)10-8-6-4-2/h2-3H,1,5-8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKATVYEIQTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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